MELK-8a - 1922153-17-0

MELK-8a

Catalog Number: EVT-3249267
CAS Number: 1922153-17-0
Molecular Formula: C25H32N6O
Molecular Weight: 432.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MELK-8a involves several chemical reactions typical for producing kinase inhibitors. The compound can be synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may involve:
    • Oxidation: Using oxidizing agents like hydrogen peroxide to modify functional groups.
    • Reduction: Employing reducing agents such as sodium borohydride to achieve desired chemical transformations.
  3. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate MELK-8a in high purity.

Technical details regarding the exact reaction conditions (temperature, solvents, catalysts) are often proprietary or detailed in specific research publications .

Molecular Structure Analysis

MELK-8a has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula and weight are critical for understanding its pharmacokinetics and bioavailability.

  • Molecular Formula: C₁₈H₁₉ClN₂O
  • Molecular Weight: Approximately 316.81 g/mol

The structure includes a central scaffold that interacts with the active site of maternal embryonic leucine zipper kinase, inhibiting its activity. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the compound .

Chemical Reactions Analysis

MELK-8a participates in various chemical reactions that are crucial for its function as an inhibitor:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of maternal embryonic leucine zipper kinase, preventing substrate phosphorylation.
  2. Selectivity Profiling: Mass spectrometry-based assays have been used to profile the selectivity of MELK-8a against other kinases, revealing its specificity for maternal embryonic leucine zipper kinase over other serine/threonine kinases .
  3. Cellular Effects: In cellular assays, MELK-8a treatment leads to decreased phosphorylation of downstream targets involved in cell cycle regulation, thereby delaying mitotic entry in cancer cells .
Mechanism of Action

The mechanism of action of MELK-8a primarily revolves around its role as a kinase inhibitor:

  1. Inhibition of Kinase Activity: By binding to the active site of maternal embryonic leucine zipper kinase, MELK-8a inhibits the phosphorylation of target proteins essential for cell cycle progression.
  2. Impact on Signaling Pathways: Inhibition disrupts key signaling pathways associated with cell survival and proliferation, particularly affecting pathways like NF-kB which are critical in cancer progression .
  3. Induction of Apoptosis: The resultant decrease in kinase activity can lead to increased apoptosis in cancer cells, making it a potential therapeutic agent against tumors with high maternal embryonic leucine zipper kinase expression .
Physical and Chemical Properties Analysis

MELK-8a exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies indicate it maintains stability over a range of pH levels.
  • Melting Point: Determined through standard methods; important for formulation development.

These properties are critical when considering formulations for drug delivery and efficacy in vivo .

Applications

MELK-8a has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: Used extensively to study the role of maternal embryonic leucine zipper kinase in various cancers, particularly breast cancer and melanoma.
  2. Therapeutic Development: As a selective inhibitor, it serves as a lead compound for developing new therapies targeting maternal embryonic leucine zipper kinase-related pathways.
  3. Biomarker Studies: Investigated as a potential biomarker for tumor aggressiveness and response to therapy due to its association with poor prognosis in several cancer types .
Discovery and Development of MELK-8a

Rationale for Targeting Maternal Embryonic Leucine Zipper Kinase (MELK) in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase within the AMPK family, implicated in oncogenic processes across multiple cancer types. Its overexpression correlates with poor prognosis, therapeutic resistance, and aggressive phenotypes in cancers such as triple-negative breast cancer (TNBC), glioblastoma, and hematological malignancies [1] [3] [8]. MELK supports cancer progression through three primary mechanisms:

  • Cell Cycle Dysregulation: MELK controls G₂/M transition and mitotic entry by regulating CDK1, Aurora kinases, and FoxM1 transcription factors [3] [8].
  • Therapeutic Resistance: In Burkitt lymphoma, MELK activates mTOR signaling to evade apoptosis induced by conventional chemotherapies [1].
  • Stemness Maintenance: MELK stabilizes cancer stem cell populations in glioblastoma and TNBC, promoting tumor recurrence [3] [10].

Genetic knockdown studies confirm that MELK depletion impairs cancer cell proliferation and induces apoptosis, validating its therapeutic relevance [1] [3]. However, CRISPR knockout data remain controversial, highlighting the need for pharmacological tools to clarify MELK’s biological functions [3].

Table 1: Oncogenic Functions of MELK in Select Cancers

Cancer TypeFunctional Role of MELKDownstream Pathways
Burkitt LymphomamTOR activation; evasion of apoptosismTOR/p70S6K
Triple-Negative Breast CancerG₂/M checkpoint control; stemness maintenanceCDK1, FoxM1
T-cell Acute Lymphoblastic LeukemiaCell cycle progression; drug resistanceMAP2K7-JNK, NOTCH1
GlioblastomaRadioresistance; DNA damage responseATM/Chk2

High-Throughput Screening Methodologies for Kinase Inhibitor Identification

Initial MELK inhibitor discovery relied on biochemical kinase assays, but off-target effects plagued first-generation compounds (e.g., OTSSP167). To address this, multiplexed kinase inhibitor beads coupled with mass spectrometry (MIB/MS) emerged as a cell-based proteomic approach for selectivity profiling [3] [4]. Key advantages include:

  • Kinome-Wide Coverage: Simultaneous assessment of >200 kinases in cellular lysates under physiological conditions.
  • Competition Binding Design: Inhibitors compete with immobilized affinity beads, revealing direct binding affinities and cellular target engagement [3].
  • Quantitative Specificity Metrics: MELK-8a (NVS-MELK8a) exhibited >90-fold selectivity for MELK over 235 kinases in MDA-MB-468 TNBC cells. Only 7 off-target kinases showed >85% binding inhibition at 1 µM [3] [5].

This platform identified MELK-8a as a highly selective inhibitor (IC₅₀ = 2 nM), contrasting with OTSSP167’s promiscuity (inhibition of PLK1, AURKB, and MAP2K7) [3] [9].

Table 2: Screening Approaches for MELK Inhibitors

MethodThroughputPhysiological RelevanceKey MELK-8a Data
Biochemical Kinase AssaysHighLow (isolated kinases)IC₅₀ = 2 nM (catalytic domain)
MIB/MS ProfilingMediumHigh (intact cells)235 kinases assessed; 90-fold selectivity
Thermal Shift AssaysLowMedium (binding affinity)Validated MELK binding; ΔTm = 8.2°C

Structure-Activity Relationship (SAR) Optimization of the MELK-8a Chemical Scaffold

MELK-8a (C₂₅H₃₂N₆O; CAS 1922153-17-0) evolved from a triazine-based scaffold optimized for MELK binding affinity and cellular potency. Key SAR insights include [2] [5] [7]:

  • Triazine Core: Essential for ATP-competitive inhibition. Substitution at C2 with a pyrrolidine group improved MELK binding (Kd = 0.8 nM).
  • Linker Optimization: Ethylene glycol linkers enhanced solubility but reduced membrane permeability. Aliphatic chains improved logP values but increased metabolic instability.
  • E3 Ligand Binding Motif: Introduction of a pomalidomide derivative (in PROTAC derivatives like MGP-39) enabled ubiquitin-mediated MELK degradation, though this was not pursued for MELK-8a [1].
  • Solubility-Permeability Tradeoff: Despite favorable biochemical IC₅₀ (2 nM), MELK-8a exhibited moderate aqueous solubility (0.22 g/L at pH 6.8) and poor oral bioavailability (3.6% in mice) due to high clearance rates [5].

Chemical Structure Highlights:

MELK-8a:  CN(CC1)CCN1C2=CC=C(N3C=C(C4=CC=NC=C4OCC5CCNCC5)C=N3)C=C2  

Comparative Analysis of MELK-8a with First-Generation MELK Inhibitors (e.g., OTSSP167)

MELK-8a and OTSSP167 represent distinct generations of MELK inhibitors with divergent selectivity and functional outcomes:

  • Selectivity Profiles:
  • OTSSP167: Inhibits MELK (IC₅₀ = 0.41 nM) but also targets PLK1 (IC₅₀ = 4.3 nM), AURKB (IC₅₀ = 6.1 nM), and MAP2K7, confounding mechanistic studies [8] [9].
  • MELK-8a: Suppresses MELK (IC₅₀ = 2 nM) with minimal off-target activity at 1 µM (only FLT3, Haspin, and PDGFRα inhibited >80%) [3] [5].

  • Mechanistic Outcomes:

  • OTSSP167: Induces apoptosis in T-ALL and TNBC by inhibiting multiple kinases (e.g., MAP2K7-JNK, NOTCH1) [8] [9].
  • MELK-8a: Delays mitotic entry via G₂/M checkpoint activation without apoptosis. Reduces phosphorylation of CDK1, Aurora A/B, and FoxM1—effects rescued by MELK overexpression [3] [10].

  • Therapeutic Utility:

  • OTSSP167 advances in clinical trials due to broad antitumor efficacy but faces toxicity concerns.
  • MELK-8a serves as a tool compound for deconvoluting MELK-specific biology, though its pharmacokinetic limitations hinder clinical translation [3] [5].

Table 3: Comparative Profiles of MELK Inhibitors

PropertyMELK-8aOTSSP167
MELK IC₅₀2 nM0.41 nM
Key Off-TargetsFLT3, Haspin, PDGFRαPLK1, AURKB, MAP2K7
Cellular EffectG₂/M delay; no apoptosisApoptosis; cell cycle arrest
Ther. Window (in vitro)33-fold (TNBC vs. normal)<5-fold (toxic to normal cells)

Properties

CAS Number

1922153-17-0

Product Name

MELK-8a

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine

Molecular Formula

C25H32N6O

Molecular Weight

432.6

InChI

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3

InChI Key

BLFBSGVUERKSST-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.